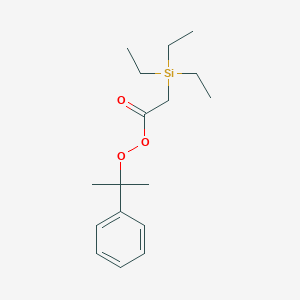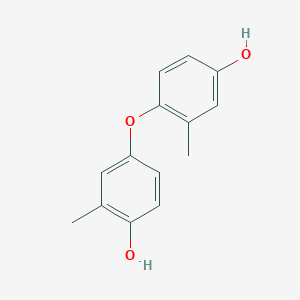
4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol is an organic compound characterized by the presence of two phenolic groups connected via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol typically involves the reaction of 4-hydroxy-2-methylphenol with 2-methylphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitro-substituted phenols.
Aplicaciones Científicas De Investigación
4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol exerts its effects involves interactions with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Hydroxyquinoline: Exhibits antimicrobial properties and is used in drug development.
4-Hydroxyquinoline: Similar to 2-hydroxyquinoline, with applications in medicinal chemistry.
Uniqueness
4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol is unique due to its dual phenolic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Propiedades
Número CAS |
51857-43-3 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3-methylphenoxy)-3-methylphenol |
InChI |
InChI=1S/C14H14O3/c1-9-8-12(4-5-13(9)16)17-14-6-3-11(15)7-10(14)2/h3-8,15-16H,1-2H3 |
Clave InChI |
MXVPMDQKXQGMSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)OC2=CC(=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


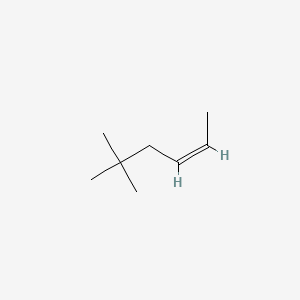
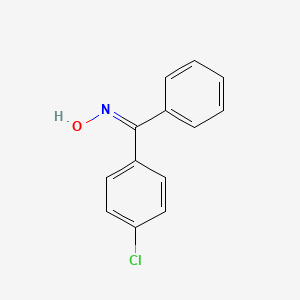
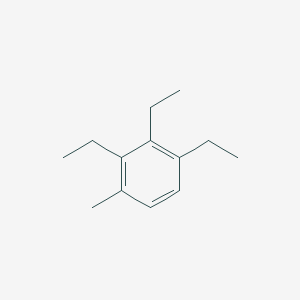
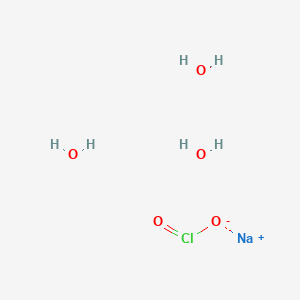
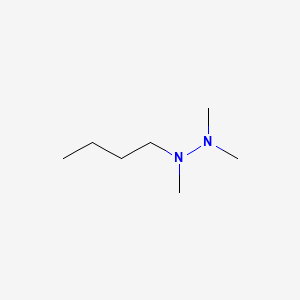
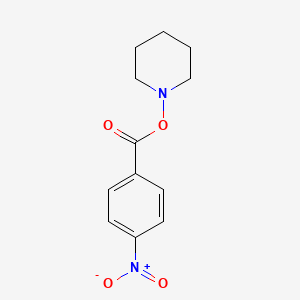
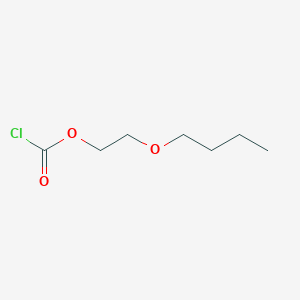
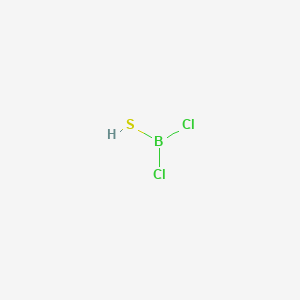

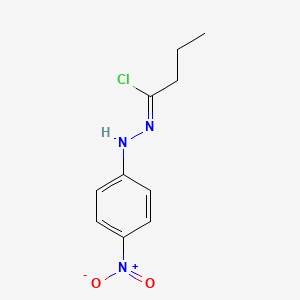
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

